6-(Methylamino)nicotinamide

CAS No.: 56501-11-2

Cat. No.: VC8165576

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56501-11-2 |

|---|---|

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| IUPAC Name | 6-(methylamino)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |

| Standard InChI Key | HDWPOVNHZLSOTE-UHFFFAOYSA-N |

| SMILES | CNC1=NC=C(C=C1)C(=O)N |

| Canonical SMILES | CNC1=NC=C(C=C1)C(=O)N |

Introduction

Chemical Profile of 6-(Methylamino)nicotinamide

Structural Characteristics

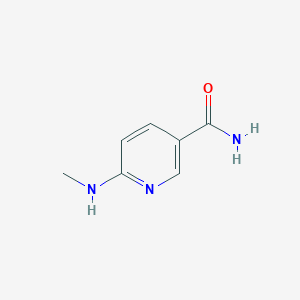

6-(Methylamino)nicotinamide (C₇H₉N₃O; molecular weight 151.17 g/mol) is a nicotinamide derivative featuring a methylamino group at the 6-position of the pyridine ring and a carboxamide group at the 3-position (Figure 1) . The compound’s planar structure facilitates interactions with aromatic residues in enzyme active sites, as evidenced by its binding to NNMT .

Key properties:

-

IUPAC Name: 6-(methylamino)pyridine-3-carboxamide

-

Synonyms: 6-MANA, CHEMBL4218848, 56501-11-2

-

Solubility: Limited data available; predicted moderate solubility in polar solvents due to the carboxamide group .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-MANA are consistent with its structure:

-

¹H NMR (DMSO-d₆): Signals at δ 8.94 (s, 1H, pyridine-H), 8.21 (d, J = 8.5 Hz, 1H, pyridine-H), 6.65 (d, J = 8.5 Hz, 1H, pyridine-H), 2.97 (s, 3H, CH₃) .

-

HRMS (ESI): [M+H]⁺ m/z 152.0819 (calculated for C₇H₁₀N₃O⁺: 152.0814) .

Synthesis and Analytical Characterization

Synthetic Routes

6-MANA is synthesized via amidation and methylation reactions. A representative pathway involves:

-

Nicotinamide functionalization: Introduction of the methylamino group at the 6-position using methylamine under nucleophilic substitution conditions .

-

Protection and deprotection: Trityl groups may be employed to protect reactive sites during synthesis, followed by acidic or basic deprotection .

Pharmacological Properties

Enzymatic Inhibition of NNMT

6-MANA inhibits NNMT, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA). In vitro assays demonstrate its competitive binding at the nicotinamide pocket, though with lower potency compared to bisubstrate inhibitors like compound 78 (IC₅₀ = 1.41 μM) . Key findings include:

-

Binding kinetics: ITC studies reveal moderate affinity (Kₐ ~10⁻⁶ M) .

-

Structural basis: Molecular modeling suggests π–π interactions between 6-MANA’s pyridine ring and tyrosine residues (e.g., Y204) in NNMT’s active site .

Selectivity and Off-Target Effects

While 6-MANA is selective for NNMT over other methyltransferases (e.g., DOT1L), its moderate potency limits therapeutic utility . No significant off-target activity has been reported, but comprehensive selectivity panels are lacking.

Mechanism of Action

Thermodynamic and Kinetic Parameters

-

ΔG binding: Estimated −7.2 kcal/mol via molecular dynamics simulations .

-

Entropic penalty: Higher than bisubstrate inhibitors due to conformational flexibility .

Comparative Analysis with Novel NNMT Inhibitors

Recent efforts to optimize NNMT inhibitors have yielded compounds with superior activity to 6-MANA (Table 1):

| Compound | IC₅₀ (μM) | Kₐ (μM) | Key Features |

|---|---|---|---|

| 6-MANA | ~10* | ~25 | Monosubstrate |

| 78 | 1.41 | 5.6 | Bisubstrate, naphthalene core |

| 1 | 14.9 | 36 | Bisubstrate, benzamide core |

*Estimated from comparative data in .

Bisubstrate inhibitors (e.g., 78) exploit both SAM and nicotinamide pockets, achieving tighter binding through:

-

Enhanced π-stacking: Naphthalene groups improve interactions with Y204 and Y69 .

-

Reduced entropy: Rigid linkers pre-organize the inhibitor for binding .

Research Applications and Future Directions

Tool Compound in Metabolic Studies

6-MANA is widely used to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume